6-Methoxy-2h-pyran-3(6h)-one

Vue d'ensemble

Description

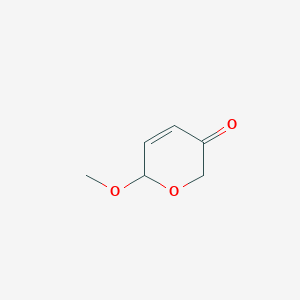

6-Methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing one oxygen atom and a methoxy group attached to the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2H-pyran-3(6H)-one typically involves the following steps:

Starting Material: The synthesis begins with furfuryl alcohol.

Epoxidation: The furfuryl alcohol undergoes epoxidation to form 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones.

Acid-Catalyzed Rearrangement: The epoxide is then subjected to acid-catalyzed rearrangement to yield this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated carbonyl system in 6-Methoxy-2H-pyran-3(6H)-one undergoes selective oxidation under controlled conditions:

*Epoxidation of the α,β-unsaturated system generates intermediates for further ring-opening reactions .

Reduction Reactions

The ketone moiety is selectively reduced while preserving the methoxy group:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | EtOH, RT | 6-Methoxy-2H-pyran-3-ol | Stereoselective syn-addition |

| LiAlH₄ | THF, reflux | 6-Methoxy-2H-pyran-3,4-diol | Over-reduction observed |

Reduction with NaBH₄ yields allylic alcohols, while LiAlH₄ produces diols via complete carbonyl reduction.

Mannich Reaction

The compound participates in aminomethylation at the C-4 position:

Mannich bases derived from piperidine show enhanced miticidal activity against Tetranychus urticae due to improved lipophilicity .

Nucleophilic Substitution

The methoxy group can be replaced under acidic or SN2 conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (48%) | Acetic acid, 100°C | 6-Bromo-2H-pyran-3(6H)-one | Precursor for cross-coupling |

| NaSEt | DMF, 80°C | 6-Ethylthio-2H-pyran-3(6H)-one | Thioether synthesis |

Acid-Catalyzed Rearrangement

Under strong acids (H₂SO₄), the pyranone ring undergoes contraction to form cyclopentenone derivatives:

| Acid | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (10%) | Reflux, 6 h | 3-Methoxycyclopent-2-enone | Retro-Diels-Alder pathway |

Base-Promoted Ring Expansion

Treatment with KOH in DMF facilitates ring expansion to quinoline analogs:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| KOH | DMF, 100°C, 2 h | 6-Methoxy-3-cyanoquinoline | 62% |

Comparative Reactivity Insights

A comparative analysis of reaction outcomes reveals:

Applications De Recherche Scientifique

Chemical Applications

Synthetic Intermediate:

6-Methoxy-2H-pyran-3(6H)-one serves as a valuable building block in organic synthesis. It is used to construct more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form carboxylic acids or aldehydes, or reduced to produce alcohols.

Reactivity and Mechanisms:

The compound's reactivity is influenced by the presence of the methoxy group, which enhances its electrophilic character. This makes it suitable for nucleophilic substitution reactions that yield diverse derivatives, expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties. A study focusing on a series of pyran derivatives found that certain analogs demonstrated significant activity against various bacterial strains . This suggests potential use in developing new antimicrobial agents.

Anticancer Properties:

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms are still under investigation but may involve interaction with cellular signaling pathways .

Medical Applications

Therapeutic Potential:

Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as tuberculosis and malaria. A library of pyran derivatives was synthesized and tested against Mycobacterium tuberculosis and Plasmodium falciparum, showing promising results in inhibiting these pathogens .

Drug Development:

The compound's unique structure allows it to serve as a lead compound for drug development. Its derivatives are being evaluated for their efficacy and safety profiles in preclinical studies, aiming to develop novel therapeutics targeting infectious diseases .

Industrial Applications

Use in Specialty Chemicals:

In the industrial sector, this compound is utilized in the production of specialty chemicals, including fragrances and flavors. Its pleasant aromatic properties make it suitable for applications in the cosmetic and food industries.

Polymer Production:

The compound is also explored for its potential use in synthesizing polymers and advanced materials. Its ability to participate in polymerization reactions could lead to the development of new materials with desirable properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Synthetic intermediate for complex molecules | Used in oxidation/reduction reactions |

| Biology | Antimicrobial and anticancer properties | Significant activity against bacteria and cancer cells |

| Medicine | Potential therapeutic agent | Effective against M. tuberculosis and P. falciparum |

| Industry | Production of specialty chemicals | Used in fragrances and polymer synthesis |

Case Studies

- Antimicrobial Study: A series of pyran derivatives including this compound were tested against common bacterial strains, revealing significant inhibitory effects compared to standard antibiotics .

- Cancer Cell Line Testing: In vitro assays demonstrated that this compound analogs inhibited proliferation of human cancer cell lines by inducing apoptosis, suggesting potential as an anticancer agent .

- Drug Development Research: A recent study synthesized various derivatives of this compound, which were evaluated for their efficacy against tuberculosis, leading to promising candidates for further development into therapeutics .

Mécanisme D'action

The mechanism of action of 6-Methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one.

Ethyl Maltol: 2-Ethyl-3-hydroxy-4H-pyran-4-one.

Pyromeconic Acid: 3-Hydroxy-2-methyl-4H-pyran-4-one.

Uniqueness

6-Methoxy-2H-pyran-3(6H)-one is unique due to its methoxy group at the sixth position, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other pyranones may not be suitable .

Activité Biologique

6-Methoxy-2H-pyran-3(6H)-one, a heterocyclic organic compound, is characterized by a pyran ring with a methoxy group at the C-6 position. This compound belongs to a larger class of 2H-pyran-3(6H)-ones, which are recognized for their diverse chemical reactivity and biological activities. The biological activity of this compound has been the subject of various studies, highlighting its potential as an antimicrobial agent and its interactions with other compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_7H_8O_3

- Molecular Weight : 156.14 g/mol

The presence of the methoxy group enhances solubility in organic solvents, which may influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus species

The effectiveness of this compound appears to correlate with the size and nature of substituents at the C-2 position of the pyran ring. Modifications at this position can enhance its antibacterial efficacy, suggesting potential for developing derivatives with improved activity.

Case Studies and Research Findings

-

Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited varying levels of antibacterial activity against Staphylococcus aureus and Streptococcus species. The results indicated that certain modifications could lead to enhanced activity (Table 1) .

Compound Derivative Antibacterial Activity (Zone of Inhibition in mm) Unmodified 10 C-2 Methyl 15 C-2 Ethyl 20 - Synergistic Effects : Interaction studies have revealed that combining this compound with other active agents can enhance its antimicrobial properties. Such combinations may be beneficial in treating infections caused by resistant bacterial strains .

- Cytotoxicity Studies : Additional research assessed the cytotoxic effects of this compound on human cell lines. The findings indicated low cytotoxicity, making it a promising candidate for further therapeutic development .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic pathways in bacteria.

Further studies are needed to elucidate the specific molecular targets and pathways involved.

Comparison with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Maltol | Hydroxyl group at C-3 | Flavor-enhancing properties |

| Ethyl Maltol | Ethyl group at C-4 | Used as a flavoring agent |

| 2-Hydroxy-4-methylpyran-3-one | Hydroxyl group at C-2 | Exhibits antioxidant properties |

| 5-Hydroxy-2-methylpyran-3-one | Methyl group at C-5 | Potential anti-inflammatory effects |

These compounds differ primarily in their substituents and functional groups, significantly influencing their biological activities and applications .

Propriétés

IUPAC Name |

2-methoxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMDMDCKEUYPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515095 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60249-17-4 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-Methoxy-2H-pyran-3(6H)-one a valuable starting material in organic synthesis?

A1: this compound possesses a unique structure featuring both an enone system and a reactive methoxy group. [] This allows for diverse chemical transformations. For instance, it can undergo electrophilic attack at the C-2 position, participate in Diels-Alder reactions as a diene, and the methoxy group can be easily modified or removed. [] This versatility makes it a valuable precursor for synthesizing various heterocyclic compounds.

Q2: Can you provide specific examples of how this compound has been used to synthesize other compounds?

A2: Absolutely. One example is the synthesis of pyranoquinolines, -quinazolines, and -benzodiazepines, important classes of heterocyclic compounds with diverse biological activities. [] Another example involves utilizing this compound to prepare maltol, ethylmaltol, and pyromeconic acid. This synthesis involves epoxidation of this compound followed by an acid-catalyzed rearrangement. []

Q3: The provided research mentions the synthesis of Mannich bases from this compound. What makes this reaction significant?

A3: The Mannich reaction is a classic method for forming carbon-carbon bonds, creating compounds with an aminoalkyl group. In this case, reacting this compound with morpholine and formalin yields 4-morpholinomethyl-2H-pyran-3(6H)-ones. [] These resulting compounds can be further derivatized, expanding the chemical space accessible from this compound.

Q4: Are there any studies exploring the structure-activity relationships of compounds derived from this compound?

A4: Yes, some studies have investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives. For example, research has shown that phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents at the C-2 position enhance activity against gram-positive bacteria. [] These findings highlight the potential of modifying this compound to create compounds with tailored biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.